3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)-
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Overview
Description
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and brominated aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to replace leaving groups on the aromatic ring.
Coupling reactions: Such as Suzuki or Heck coupling to introduce the bromophenyl groups.
Amination reactions: To introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce functional groups such as nitro or carbonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or nickel for coupling reactions.
Solvents: Such as dichloromethane, ethanol, or water depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridine derivatives, aminated compounds, and brominated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: For the development of new materials with specific properties.
Biological Studies: To investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: By binding to active sites of enzymes and blocking their activity.
Receptor binding: By interacting with cellular receptors and modulating their signaling pathways.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyanopyridine: A simpler pyridine derivative with similar functional groups.
4-Bromo-2-aminopyridine:
3-Bromopyridine: A basic brominated pyridine used in various chemical reactions.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is unique due to its specific substitution pattern and combination of functional groups
Properties
CAS No. |
642037-10-3 |
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Molecular Formula |
C18H11Br2N3 |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11Br2N3/c19-13-6-4-11(5-7-13)15-9-17(23-18(22)16(15)10-21)12-2-1-3-14(20)8-12/h1-9H,(H2,22,23) |
InChI Key |
ACUMMPOVGQGARE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N |
Origin of Product |
United States |
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